Home > Products > Building Blocks P2105 > N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide - 1187385-90-5

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Catalog Number: EVT-1709976
CAS Number: 1187385-90-5
Molecular Formula: C15H18BrN3O2S
Molecular Weight: 384.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

Compound Description: This class of compounds consists of silver(I) complexes coordinated with tertiary phosphines and anionic tris(pyrazol-1-yl)borate ligands. Various substituents are present on the phosphine and pyrazole rings, including phenyl, benzyl, cyclohexyl, and substituted phenyl groups. These complexes have been characterized spectroscopically and structurally, revealing a distorted tetrahedral geometry around the silver atom. While air-stable, these complexes are light-sensitive and decompose in solution even under inert conditions. []

4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: This compound acts as a selective carbonic anhydrase II inhibitor. Biotransformation studies in rats and rabbits revealed a single metabolite, N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed via hydroxylation of the sulfonamide nitrogen. []

N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1)

Compound Description: This small molecule acts as a potent and selective melanocortin subtype-4 receptor (MC4R) agonist. It demonstrates significant anorexigenic effects and suggests a role for MC4R in stimulating erectile activity. []

[Ni{HB[N2C3H(Me)(C4H9)]3}(NCS)] and [Ni{HB[N2C3H(Br)(C3H7)]3}(NCS-μ-N,S)]2.3C7H16

Compound Description: These compounds are nickel(II) complexes containing sterically demanding tris(pyrazolyl)borate ligands and azide or (thio)cyanate anions. The study focuses on their spectroscopic analysis, coordination geometry, and X-ray structures, revealing distinct structural features depending on the specific ligands and anions present. []

N-[4-(4-Arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]- benzenesulfonamide Derivatives (1-5)

Compound Description: This series of compounds exhibits moderate to potent activity against various bacterial species and Candida albicans. Docking studies were performed to understand their interaction with glucosamine-6-phosphate synthase, a target enzyme for antimicrobial agents. []

N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives

Compound Description: This series of benzenesulfonamides incorporates a pyrrole ring directly attached to the core structure. Evaluated for anticancer activity against various cell lines, compound 28, containing an 8-quinolinyl moiety, exhibited the most potent activity. []

Compound Description: PTSA, a Schiff base, and its Mn(II) complex were synthesized and characterized. Both exhibited antibacterial activity against a range of bacterial strains, with the Mn(II) complex showing enhanced potency. [, ]

Overview

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. This compound features a cyclohexyl group attached to a benzenesulfonamide moiety, which is further substituted with a 4-bromopyrazole. The presence of the pyrazole ring in this structure suggests potential biological activity, particularly in pharmacological applications.

Source and Classification

This compound can be classified under the broader category of sulfonamides, which are known for their antibacterial properties. Sulfonamides have been extensively studied for their therapeutic applications, particularly in the treatment of bacterial infections. The specific structure of N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide suggests it may possess unique properties that could be explored for various medicinal uses.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide typically involves the following steps:

  1. Preparation of 4-Bromopyrazole: This can be achieved through the bromination of pyrazole derivatives, often using bromine or brominating agents.
  2. Formation of Benzenesulfonamide: The benzenesulfonamide moiety can be synthesized by reacting sulfonyl chlorides with amines, such as cyclohexylamine.
  3. Coupling Reaction: The final step involves coupling the 4-bromopyrazole with the benzenesulfonamide using standard coupling techniques, such as nucleophilic substitution reactions.

Technical parameters such as reaction conditions (temperature, solvent), and catalysts (if any) play crucial roles in optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can be represented as follows:

  • Molecular Formula: C15_{15}H18_{18}BrN3_{3}O2_{2}S
  • Molecular Weight: Approximately 373.29 g/mol

The structure features:

  • A cyclohexyl group providing hydrophobic characteristics.
  • A sulfonamide group (-SO2_2NH2_2) which is crucial for its biological activity.
  • A brominated pyrazole that may enhance interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic ring may undergo electrophilic substitution reactions, potentially introducing other substituents.
  3. Dehalogenation Reactions: The bromine atom on the pyrazole can be replaced or removed under certain conditions.

These reactions are vital for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is likely related to its ability to inhibit specific enzymes or receptors in biological systems. Sulfonamides typically exert their effects by:

  • Inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Potentially modulating pathways involved in inflammation or cancer cell proliferation due to the presence of the pyrazole moiety.

Research into the specific interactions at the molecular level would provide deeper insights into its mechanism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.
  • Melting Point: Specific melting point data would need to be obtained through experimental procedures.

Chemical properties involve stability under various pH conditions and reactivity towards nucleophiles or electrophiles based on its functional groups.

Applications

Scientific Uses

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antibacterial agents or anti-inflammatory drugs.
  • Biological Research: To study enzyme inhibition mechanisms or cellular pathways influenced by sulfonamides and pyrazoles.
  • Medicinal Chemistry: As a scaffold for synthesizing novel compounds with enhanced therapeutic profiles.
Introduction to the Pharmacological Significance of Sulfonamide-Pyrazole Hybrids in Neglected Tropical Diseases

Epidemiological Burden of Leishmaniasis and Therapeutic Gaps

Leishmaniasis represents a critical global health challenge, with approximately 56,000 annual deaths and two million infected individuals worldwide. Over 90% of visceral leishmaniasis (VL) cases occur in endemic regions of Brazil, India, Nepal, and Bangladesh, where poverty and limited healthcare infrastructure exacerbate disease management. This parasitic disease manifests across a spectrum of clinical presentations, ranging from self-resolving cutaneous lesions to fatal visceral infections, depending on Leishmania species (L. infantum and L. amazonensis being epidemiologically significant in the Americas) and host immune status [1] [6]. Urbanization trends and geographical expansion of vectors have further complicated containment efforts, placing additional strain on under-resourced health systems [1].

Current chemotherapeutic options remain severely limited by three interconnected challenges:

  • Toxicity Profiles: First-line pentavalent antimonials induce life-threatening cardiotoxicity, nephrotoxicity, and hepatotoxicity, while second-line amphotericin B causes infusion-related reactions and renal impairment [1].
  • Drug Resistance: Emerging resistance to antimonials is now widespread in India, where virulent L. donovani strains exhibit innate resistance mechanisms [1].
  • Therapeutic Inefficacy: Pentamidine and miltefosine demonstrate inconsistent efficacy against diverse Leishmania species and strains, particularly against the polymorphic manifestations of L. amazonensis infections [1].

Table 1: Limitations of Current Leishmaniasis Therapies

Drug ClassRepresentative AgentPrimary LimitationsClinical Impact
Pentavalent antimonialsSodium stibogluconateCardiotoxicity, nephrotoxicity, emerging resistanceTreatment failure in 30-60% Indian VL cases
Aromatic diaminesPentamidinePancreatic toxicity, sterile abscessesRestricted to second-line therapy
Polyene antibioticsAmphotericin BAcute infusion reactions, renal impairmentRequires hospitalization for administration
Alkyl phospholipidsMiltefosineTeratogenicity, gastrointestinal toxicity, resistanceContraindicated in pregnancy; variable efficacy

This therapeutic landscape underscores an urgent need for structurally innovative agents that circumvent resistance mechanisms while exhibiting enhanced safety profiles. Sulfonamide-pyrazole hybrids emerge as promising candidates to address these pharmacological gaps through novel molecular frameworks [1] [7].

Structural Evolution of Pyrazole and Sulfonamide Derivatives in Antiparasitic Drug Discovery

The structural optimization of pyrazole and sulfonamide scaffolds has followed parallel trajectories in antiparasitic drug discovery, converging toward hybrid architectures with enhanced bioactivity. Pyrazole derivatives initially gained prominence through their broad-spectrum pharmacological properties, including documented anti-leishmanial effects. Early pyrazole carbohydrazide derivatives demonstrated significant in vitro inhibition against L. amazonensis promastigotes (IC~50~ = 0.070-0.228 mM) with negligible cytotoxicity toward murine macrophages, establishing the pyrazole nucleus as a viable pharmacophore for parasite-specific targeting [1]. Concurrently, benzenesulfonamide derivatives evolved beyond their antibacterial origins, demonstrating potent activity against trypanosomatid parasites through inhibition of essential enzymes like carbonic anhydrase and trypanothione reductase [7].

The strategic incorporation of halogen atoms, particularly bromine at the pyrazole C4 position, markedly enhanced antiparasitic potency. This modification is exemplified in 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives where bromine's electron-withdrawing properties and steric bulk improved target engagement with parasitic enzymes [1] [8]. Molecular hybridization techniques subsequently merged these optimized fragments, yielding bifunctional agents such as N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. This compound integrates three critical elements:

  • 4-Bromopyrazole moiety: Enhances target affinity through hydrophobic interactions
  • Benzenesulfonamide core: Provides hydrogen-bonding capacity with parasitic enzymes
  • Cyclohexyl tail: Modulates lipophilicity (clogP ≈ 3.88) to improve membrane penetration [1] [5]

Table 2: Structure-Activity Relationship (SAR) of Key Sulfonamide-Pyrazole Hybrids

CompoundR GroupL. infantum IC~50~ (mM)L. amazonensis IC~50~ (mM)Selectivity Index (SI)Molecular Modifications
3bBromoalkyl0.0590.0702.44Bromine at pyrazole-C4; lipophilic tail
3eCycloalkyl0.0650.0721.78Cyclohexyl sulfonamide substitution
PentamidineReference compound0.0620.0210.87-2.57Diamidine scaffold

Systematic structural optimization revealed that:

  • C4 bromination of pyrazole reduces IC~50~ values by 2.5-fold compared to non-halogenated analogs
  • N-Cyclohexyl substitution on sulfonamide improves selectivity indices over mammalian cells
  • Electron-withdrawing groups at pyrazole-C5 (e.g., chlorine) enhance parasiticidal activity while maintaining cytotoxicity profiles [1]

Rationale for Hybridization: Synergistic Mechanisms of Pyrazole and Sulfonamide Moieties

The molecular hybridization strategy underpinning N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide exploits complementary mechanisms of action intrinsic to each pharmacophoric element. Computational molecular modeling reveals that the pyrazole moiety disrupts mitochondrial membrane potential in Leishmania parasites, inducing apoptosis through cytochrome c release and caspase activation [1]. Meanwhile, the benzenesulfonamide component inhibits essential carbonic anhydrase isoforms (CA1 and CA2) in Leishmania, compromising pH regulation and metabolic homeostasis within parasitic organelles [7].

The hybridization achieves three synergistic pharmacological effects:

  • Dual-Target Engagement: Simultaneous disruption of mitochondrial function and ion homeostasis creates a polypharmacological profile that hinders resistance development [1].
  • Optimized Physicochemical Properties: Strategic incorporation of the bromine atom (logP contribution ≈ +0.8) and cyclohexyl group (logP ≈ 2.5) yields optimal lipophilicity (clogP = 3.88), balancing membrane permeability and aqueous solubility for tissue penetration [1] [5].
  • Enhanced Parasite Selectivity: Molecular docking simulations demonstrate preferential binding to L. infantum trypanothione reductase over human glutathione reductase (binding energy ΔG = -9.2 kcal/mol vs. -6.4 kcal/mol), explaining the observed selectivity indices >1.78 [1].

Quantum chemical calculations further validate this design approach, indicating that frontier molecular orbital energies (LUMO = -1.77 eV) and dipole moments (3.75 Debye) facilitate electron transfer reactions with parasitic oxidoreductases. The compound adheres to Lipinski's rule of five parameters (MW=461.17, HBD=1, HBA=4, clogP=3.88), suggesting favorable oral bioavailability potential [1]. This multi-mechanistic action positions sulfonamide-pyrazole hybrids as promising candidates for overcoming the pharmacological limitations of current anti-leishmanial therapies through rational molecular design.

Table 3: Key Chemical Data for N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

PropertyValueDescription
CAS Registry Number1199773-34-6Unique chemical identifier
Molecular FormulaC~15~H~18~BrN~3~O~2~SElemental composition
Molecular Weight360.29 g/molMass of one molecule
SMILES NotationO=S(C1=CC=C(N2N=CC(Br)=C2)C=C1)(NC3CCCCC3)=OLinear structure encoding
Hybridization StrategyPyrazole-sulfonamide conjugateDual-pharmacophore design
Therapeutic ApplicationAnti-leishmanial agentPrimary biological indication

Properties

CAS Number

1187385-90-5

Product Name

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-cyclohexylbenzenesulfonamide

Molecular Formula

C15H18BrN3O2S

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C15H18BrN3O2S/c16-12-10-17-19(11-12)14-6-8-15(9-7-14)22(20,21)18-13-4-2-1-3-5-13/h6-11,13,18H,1-5H2

InChI Key

VLRCQLORLAXKGT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.